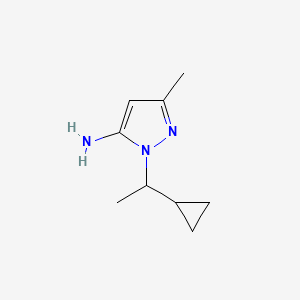
1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine” is a chemical compound. It is also known as 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride . The CAS Number of this compound is 1171637-58-3 . It is stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of cyclopropane derivatives like “1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine” often involves metal-catalysed C–C bond formation . The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalysed cross-couplings . The cyclopropane coupling partner can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) .Scientific Research Applications
Synthesis and Characterization
Pyrazole derivatives have been synthesized and characterized for their structural and chemical properties. For instance, studies have explored the synthesis, characterization, and X-Ray crystal analysis of pyrazole derivatives to identify their antitumor, antifungal, and antibacterial pharmacophore sites. These compounds' structures were determined using spectroscopic methods and X-ray crystallography, providing insights into their potential biological activities (Titi et al., 2020).
Catalysis and Organic Transformations
Pyrazole derivatives have also been employed in catalytic processes and organic transformations. For example, l-Proline-catalyzed three-component domino reactions have been used for synthesizing highly functionalized pyrazolo[3,4-b]pyridines. This method involves forming multiple bonds in a one-pot operation, demonstrating the versatility of pyrazole derivatives in organic synthesis (Gunasekaran et al., 2014).
Antitumor and Antibacterial Activities
The potential antitumor and antibacterial activities of pyrazole derivatives have been a significant focus of research. Studies have identified specific pyrazole compounds with promising biological activities against breast cancer and microbial infections. Theoretical and experimental analyses have helped in understanding the compounds' mechanisms of action and optimizing their structures for enhanced activity (Titi et al., 2020).
Future Directions
Cyclopropanes, such as “1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine”, are important substructures in natural products and pharmaceuticals . The advent of transition-metal catalysis has enabled the installation of functionalized cyclopropanes using cross-coupling reactions . This field is continuously evolving with increasingly selective and mild approaches being developed . Therefore, the future directions in this field could involve the development of more efficient and selective methods for the synthesis and functionalization of cyclopropane derivatives.
properties
IUPAC Name |
2-(1-cyclopropylethyl)-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6-5-9(10)12(11-6)7(2)8-3-4-8/h5,7-8H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUFXXHXBBRKJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C(C)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424456 |
Source


|
| Record name | 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine | |
CAS RN |
957514-15-7 |
Source


|
| Record name | 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957514-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

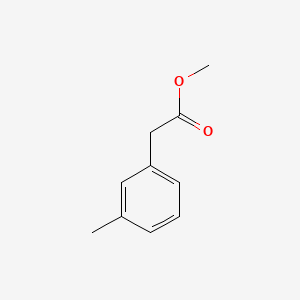
![2-cyano-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B1353109.png)
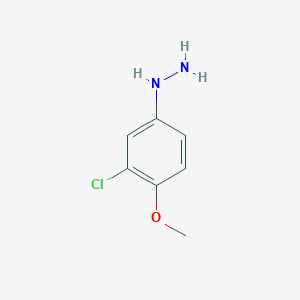
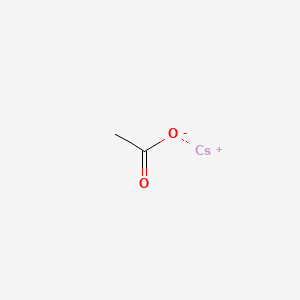
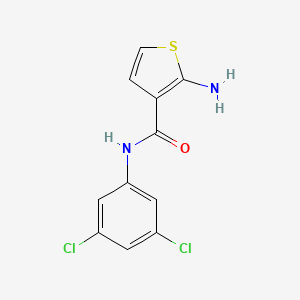
![[(4-Morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B1353117.png)
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1353120.png)
![methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B1353123.png)
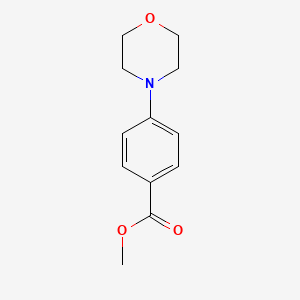
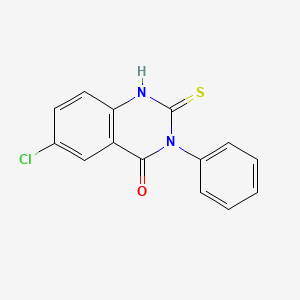
![6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1353130.png)
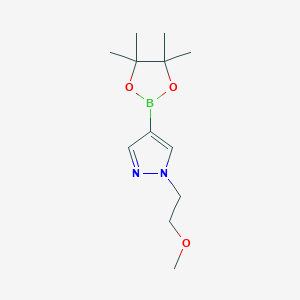

![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1353133.png)